5H-Pyrido[4,3-b]carbazole-5,11(6H)-dione
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Overview
Description
5H-Pyrido[4,3-b]carbazole-5,11(6H)-dione is a tetracyclic compound known for its significant biological activity. It is a derivative of ellipticine, a natural product first isolated from the plant Ochrosia elliptica.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5H-Pyrido[4,3-b]carbazole-5,11(6H)-dione typically involves multiple steps, starting from simpler aromatic compounds. One common method involves the cyclization of substituted carbazoles with pyridine derivatives under acidic conditions. For instance, a reaction flask can be charged with a carbazole derivative, hexamethylenetetramine, and trifluoroacetic acid, followed by refluxing and cooling to room temperature .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would require optimization of reaction conditions to ensure high yield and purity. This includes controlling temperature, reaction time, and the use of catalysts to facilitate the cyclization process .
Chemical Reactions Analysis
Types of Reactions
5H-Pyrido[4,3-b]carbazole-5,11(6H)-dione undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups, enhancing the compound’s reactivity.
Reduction: Reduction reactions can modify the electronic properties of the compound, potentially altering its biological activity.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Bromination can be achieved using bromine or N-bromosuccinimide under controlled conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, bromination of this compound can yield brominated derivatives, which may exhibit different biological activities .
Scientific Research Applications
5H-Pyrido[4,3-b]carbazole-5,11(6H)-dione has a wide range of scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its interactions with biological macromolecules, such as DNA and proteins.
Mechanism of Action
The mechanism of action of 5H-Pyrido[4,3-b]carbazole-5,11(6H)-dione involves multiple pathways:
DNA Intercalation: The compound can insert itself between DNA base pairs, disrupting the DNA structure and inhibiting replication.
Topoisomerase II Inhibition: By inhibiting this enzyme, the compound prevents the relaxation of supercoiled DNA, leading to cell death.
Kinase Inhibition: Some derivatives of the compound have been shown to inhibit kinases, which are enzymes involved in cell signaling pathways.
Comparison with Similar Compounds
Similar Compounds
Ellipticine: A closely related compound with similar anticancer properties.
Olivacine: Another pyrido[4,3-b]carbazole alkaloid with antitumor activity.
Janetine: A conformer of ellipticine with unique biological activities.
Uniqueness
5H-Pyrido[4,3-b]carbazole-5,11(6H)-dione stands out due to its specific substitution pattern, which can influence its biological activity and chemical reactivity. Its ability to intercalate into DNA and inhibit topoisomerase II makes it a valuable compound in cancer research .
Properties
Molecular Formula |
C15H8N2O2 |
---|---|
Molecular Weight |
248.24 g/mol |
IUPAC Name |
6H-pyrido[4,3-b]carbazole-5,11-dione |
InChI |
InChI=1S/C15H8N2O2/c18-14-10-7-16-6-5-8(10)15(19)13-12(14)9-3-1-2-4-11(9)17-13/h1-7,17H |
InChI Key |
KPOPOVJXCUAKLY-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C3=C(N2)C(=O)C4=C(C3=O)C=NC=C4 |
Origin of Product |
United States |
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